Cas no 97845-72-2 (Penciclovir Diacetate)

Penciclovir Diacetate structure
Penciclovir Diacetate structure
Nom du produit:Penciclovir Diacetate
Numéro CAS:97845-72-2
Le MF:C14H19N5O5
Mégawatts:337.331162691116
CID:4557780

Penciclovir Diacetate Propriétés chimiques et physiques

Nom et identifiant

    • Penciclovir Diacetate Impurity
    • Penciclovir Impurity 3
    • 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
    • 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
    • Penciclovir impurity-C
    • 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
    • BRL 39913
    • BRU 39913
    • Di-O-acetylpenciclovir
    • Penciclovir diacetate
    • Penciclovir Diacetate
    • Piscine à noyau: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
    • La clé Inchi: KQURMIWGELPUHQ-UHFFFAOYSA-N
    • Sourire: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
P221505-10mg
Penciclovir Diacetate
97845-72-2
10mg
$ 110.00 2023-09-06
TRC
P221505-50mg
Penciclovir Diacetate
97845-72-2
50mg
$ 466.00 2023-09-06
TRC
P221505-25mg
Penciclovir Diacetate
97845-72-2
25mg
$ 241.00 2023-09-06
TRC
P221505-5mg
Penciclovir Diacetate
97845-72-2
5mg
$58.00 2023-05-17

Penciclovir Diacetate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Oxygen Solvents: Water ;  3 h, pH 7.4, 30 °C
Référence
Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites
Rodrigues, Diogo; et al, ChemCatChem, 2014, 6(4), 1028-1042

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Torii, Takayoshi; et al Derudas, Marco ; et al Harnden, Michael R.; et al, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Référence
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Référence
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Référence
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Référence
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 12

Conditions de réaction
Référence
Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides
Izawa, Kunisuke; et al, United States, 1998, 70(2), 313-318

Synthetic Routes 13

Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Référence
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Penciclovir Diacetate Raw materials

Penciclovir Diacetate Preparation Products

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